
2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone
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Overview
Description
2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone is an organic compound with the molecular formula C11H9BrO3. It is a brominated derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone typically involves the bromination of 1-(6-methoxybenzofuran-2-YL)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-bromo-1-(6-methoxybenzofuran-2-YL)ethanol.
Oxidation: Formation of 2-bromo-1-(6-hydroxybenzofuran-2-YL)ethanone or 2-bromo-1-(6-carboxybenzofuran-2-YL)ethanone.
Scientific Research Applications
2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used in studies to understand the interaction of brominated compounds with biological systems.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the benzofuran moiety can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(benzofuran-2-YL)ethanone: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Bromo-1-(6-hydroxybenzofuran-2-YL)ethanone:
2-Bromo-1-(6-carboxybenzofuran-2-YL)ethanone: Contains a carboxyl group, which can significantly alter its solubility and reactivity.
Uniqueness
2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic and medicinal applications .
Biological Activity
2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone is a synthetic compound that belongs to the class of benzofuran derivatives, which have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a bromine atom attached to an ethanone group and a methoxy-substituted benzofuran moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Recent research indicates that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the nanomolar range against human cancer cell lines such as MDA-MB-231 and A549. Notably, the presence of methoxy groups at specific positions on the benzofuran ring enhances activity, with optimal substitution leading to increased potency.
Compound | Cell Line | IC50 (nM) | Reference |
---|---|---|---|
This compound | MDA-MB-231 | < 100 | |
Similar Benzofuran Derivative | A549 | 0.06 - 0.17 | |
Combretastatin-A4 | HAAEC | < 10 |
The mechanism through which this compound exerts its anticancer effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : Binding to cellular receptors can modulate signaling pathways that control cell growth and apoptosis.
- DNA Interaction : Potential intercalation or binding to DNA may disrupt replication and transcription processes.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzofuran derivatives, including this compound:
- Synthesis and Evaluation : A study synthesized various benzofuran derivatives through modified Larock-type coupling methods, demonstrating that substituents significantly affect antiproliferative activity against cancer cell lines. The findings indicated that compounds with methoxy groups at the C–6 position exhibited enhanced potency compared to other substitutions .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that alterations in substituent positions on the benzofuran ring could lead to dramatic changes in biological activity. For instance, compounds with methoxy groups at strategic positions showed increased efficacy against multiple cancer types .
- In Vitro Studies : In vitro assays using Xenopus oocytes demonstrated that certain analogs of benzofurans, including those related to this compound, inhibited uric acid transporters effectively, suggesting potential applications in treating gout and related disorders .
Properties
IUPAC Name |
2-bromo-1-(6-methoxy-1-benzofuran-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-14-8-3-2-7-4-11(9(13)6-12)15-10(7)5-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRUABMCQRFWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.